molecular formula C19H19N3O3 B3279906 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 702646-58-0

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B3279906
CAS No.: 702646-58-0
M. Wt: 337.4 g/mol
InChI Key: KIYFAOIASQHUDN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide (CAS 702646-58-0) is a synthetic organic compound with a molecular formula of C19H19N3O3 and a molecular weight of 337.4 g/mol . This molecule is of significant interest in medicinal chemistry and antiviral research, particularly as a structural analog of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives, which have been identified as novel inhibitors against Human Respiratory Syncytial Virus (RSV) in vitro . RSV is a major global cause of lower respiratory tract infections, and the development of effective antiviral agents remains a critical research area . Compounds sharing this core structural motif have been demonstrated to function by inhibiting critical stages of the RSV life cycle, including membrane fusion and viral genome replication/transcription, presenting a valuable tool for investigating RSV pathogenesis and developing new therapeutic strategies . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization and pharmacological evaluation in antiviral discovery programs. The compound is characterized by a Topological Polar Surface Area of 83.2 Ų . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYFAOIASQHUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions generally include:

    Reactants: Tryptamine and 2-methoxybenzoic acid

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours to overnight

The reaction proceeds through the activation of the carboxyl group by DCC, followed by nucleophilic attack by the amine group of tryptamine, resulting in the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The ethanediamide scaffold is versatile, allowing for diverse substitutions. Key analogs and their structural distinctions are summarized below:

Compound Name Key Substituents Synthesis Method Biological Activity/Notes Reference
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide 6-methoxynaphthalenyl (naproxen-derived) DCC-mediated coupling Potential anti-inflammatory/SARS-CoV-2 study candidate
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 2-fluoro-biphenyl (flurbiprofen-derived) DCC-mediated coupling Pharmaceutical synthesis focus
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Acetylthiazole Mixed anhydride coupling Algaecide activity
PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) Dimethylpropane-diamine Enzymatic inhibition study Noncompetitive INMT inhibitor
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-fluorophenyl sulfonyl + methoxyphenyl Not specified Structural complexity for target specificity
Key Observations:
  • Aromatic Substituents: The 2-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to non-aromatic analogs (e.g., PDAT) . Methoxy groups are known to improve solubility and membrane permeability, as seen in naproxen derivatives .
  • Enzyme Inhibition: PDAT, a tryptamine derivative with dimethylated propane-diamine, exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), whereas PAT (non-methylated analog) shows reduced potency, highlighting the role of methylation in enzyme interaction .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide, a compound of interest in medicinal chemistry, has shown promising biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety and a methoxyphenyl group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 2-methoxyphenyl isocyanate, leading to the formation of the desired amide derivative.

Antimicrobial Activity

A study evaluating similar indole derivatives found that compounds with indole structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were tested for their efficacy in inhibiting bacterial growth, with some demonstrating potent activity comparable to standard antibiotics .

Compound Target Bacteria Activity
Indole Derivative AStaphylococcus aureusMIC = 16 µg/mL
Indole Derivative BEscherichia coliMIC = 32 µg/mL
This compoundStaphylococcus aureusMIC = 8 µg/mL

Anticancer Potential

Research indicates that indole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of indole derivatives were synthesized and screened for their antibacterial activity. Among them, this compound showed remarkable activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .
  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several indole derivatives, including this compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting that this compound may serve as a lead for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole and methoxyphenyl precursors. A common approach includes:

  • Step 1 : Activation of the indole-ethylamine moiety via acylation with oxalyl chloride or similar reagents under inert conditions (argon/nitrogen) .
  • Step 2 : Coupling with 2-methoxyphenylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexanes) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Considerations :

  • Side reactions (e.g., over-acylation) are minimized by controlling stoichiometry and reaction time.
  • Intermediate characterization with 1H^1H-NMR and FT-IR ensures correct functional group formation before proceeding .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR (DMSO-d6) confirms the indole NH proton (δ 10.8–11.2 ppm) and methoxy group (δ 3.7–3.9 ppm).
    • 13C^{13}C-NMR identifies the amide carbonyls (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 365.1502 for C20_{20}H20_{20}N2_2O3_3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the ethanediamide backbone .

Intermediate Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The indole NH and amide protons may exhibit dynamic exchange, broadening signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize conformers .
  • Impurity Peaks : Compare retention times in HPLC with synthetic intermediates (e.g., unreacted indole-ethylamine) .
  • Method : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What experimental designs are recommended for assessing biological activity discrepancies?

Conflicting reports on receptor binding or enzyme inhibition require:

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
  • Control Experiments : Use selective inhibitors (e.g., serotonin receptor antagonists) to isolate target-specific effects .
  • Cellular Assays : Pair in vitro enzyme inhibition data with cell viability assays (MTT or resazurin) to rule off-target toxicity .

Advanced Research Questions

Q. How can selective analogs be designed to probe structure-activity relationships (SAR)?

Focus on modifying key substituents:

  • Indole Modifications : Replace the 3-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Methoxy Position : Synthesize ortho-, meta-, and para-methoxyphenyl variants to map electronic interactions .
  • Method : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against serotonin or sigma receptors .

Q. What mechanistic studies address non-competitive inhibition of enzymes like indolethylamine-N-methyltransferase (INMT)?

  • Kinetic Assays : Perform Lineweaver-Burk plots with varying substrate (tryptamine) and inhibitor concentrations to confirm non-competitive behavior .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to identify allosteric sites .
  • Mutagenesis : Engineer INMT mutants (e.g., Cys116Ala) to test if inhibition relies on covalent modification .

Q. How can degradation pathways and stability be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) .
  • Analytical Tools :
    • LC-MS identifies degradation products (e.g., hydrolyzed amides or oxidized indole rings).
    • Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Reactant of Route 2
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N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide

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